molecular formula C7H12N2O B1595202 Norloline CAS No. 4839-19-4

Norloline

Cat. No.: B1595202
CAS No.: 4839-19-4
M. Wt: 140.18 g/mol
InChI Key: SOFXQTNEGHNRMN-BNHYGAARSA-N
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Description

Norloline is a member of the loline alkaloids, a group of bioactive natural products known for their insecticidal and insect-deterrent properties. These compounds are produced by grasses infected with endophytic fungi of the genus Epichloë. This compound, specifically, is characterized by a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge joining the C-2 and C-7 carbons .

Mechanism of Action

Target of Action

Norloline, also known as N-Depropionyldecorticasine, is a member of the loline alkaloids . These compounds are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . The primary targets of this compound are insect herbivores . The compound increases the resistance of endophyte-infected grasses to these insects, thereby playing a crucial role in the plant’s defense mechanism .

Mode of Action

This compound interacts with its targets (insect herbivores) by acting as an insecticidal and insect-deterrent compound It is known that different substituents at the c-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .

Biochemical Pathways

The biochemical pathways involved in the synthesis of this compound are complex and involve several steps. The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition, and a reductive amination .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can be influenced by factors such as the drug’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The primary result of this compound’s action is increased resistance of endophyte-infected grasses to insect herbivores . This resistance may also protect the infected plants from environmental stresses such as drought and spatial competition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in grasses is associated with the presence of endophytic fungal symbionts of the genus Epichloë . Environmental stresses such as drought and spatial competition may also influence the production and action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient synthetic route includes a Sharpless epoxidation, a Grubbs olefin metathesis, and a transannular aminobromination . These steps are marked by high chemo- and stereoselectivity, making the synthesis both efficient and practical.

Industrial Production Methods: Industrial production of norloline is not widely documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The production would require careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Norloline undergoes various chemical reactions, including:

    Oxidation: Conversion to N-formyl loline.

    Reduction: Formation of N-methyl loline.

    Substitution: Introduction of different functional groups at the C-1 amine.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Often uses reducing agents such as lithium aluminum hydride.

    Substitution: Can involve a variety of reagents depending on the desired functional group, such as alkyl halides for alkylation reactions.

Major Products:

Scientific Research Applications

Norloline and its derivatives have several scientific research applications:

Comparison with Similar Compounds

  • Loline
  • N-methyl loline
  • N-formyl loline
  • N-acetylnorloline

Properties

IUPAC Name

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXQTNEGHNRMN-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4839-19-4
Record name Norloline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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